5-Methoxy-2,4,6-trimethylpyrimidine
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Overview
Description
5-Methoxy-2,4,6-trimethylpyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three methyl groups at positions 2, 4, and 6, and a methoxy group at position 5. Pyrimidine derivatives are widely recognized for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,4,6-trimethylpyrimidine can be achieved through several methods. One common approach involves the reaction of 4,6-dihydroxy-5-methoxypyrimidine sodium with phosphorus trichloride. The reaction is carried out by adding phosphorus trichloride to a reaction container, followed by the slow addition of 4,6-dihydroxy-5-methoxypyrimidine sodium. The mixture is then subjected to reflux at a temperature of 110-120°C for 2-6 hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of phosphorus trichloride is preferred over phosphorus oxychloride due to its lower toxicity and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2,4,6-trimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products:
Oxidation: Pyrimidine oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methoxy-2,4,6-trimethylpyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: Pyrimidine derivatives, including this compound, have shown potential in various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. These compounds are being investigated for their therapeutic potential in treating diseases like cancer and infections .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its derivatives are employed as intermediates in the synthesis of herbicides, fungicides, and other agricultural chemicals .
Mechanism of Action
The mechanism of action of 5-Methoxy-2,4,6-trimethylpyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. By inhibiting this enzyme, the compound can interfere with cell proliferation and exhibit anticancer properties .
Comparison with Similar Compounds
2,4,6-Trimethylpyrimidine: Similar structure but lacks the methoxy group.
4,6-Dihydroxy-2-methylpyrimidine: Contains hydroxyl groups instead of the methoxy group.
5-Methoxy-1H-pyrazolo[3,4-c]pyridine: Another heterocyclic compound with a methoxy group but different ring structure
Uniqueness: 5-Methoxy-2,4,6-trimethylpyrimidine is unique due to the presence of both methoxy and multiple methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-methoxy-2,4,6-trimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-8(11-4)6(2)10-7(3)9-5/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJRLNTYRPVKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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